
cis-VZ185 vs. Other BRD7/BRD9 Inhibitors: A
Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cis-VZ185

Cat. No.: B2814098 Get Quote

In the landscape of epigenetic drug discovery, the bromodomain-containing proteins BRD7 and

BRD9 have emerged as compelling therapeutic targets due to their integral roles in chromatin

remodeling and gene regulation.[1] This guide provides a detailed comparison of cis-VZ185
and its active counterpart, VZ185, with other notable BRD7/BRD9 inhibitors, offering

researchers, scientists, and drug development professionals a comprehensive overview of their

performance based on available experimental data.

Introduction to BRD7 and BRD9
BRD7 and BRD9 are key components of the mammalian SWI/SNF (switch/sucrose non-

fermentable) chromatin remodeling complexes.[1] Specifically, BRD7 is a subunit of the PBAF

(Polybromo-associated BAF) complex, while BRD9 is a member of the non-canonical BAF

(ncBAF) complex.[2][3] These complexes play a crucial role in regulating gene expression by

altering chromatin structure, and their dysregulation is implicated in various diseases, including

cancer.[2][4] Both proteins contain a bromodomain, a structural module that recognizes and

binds to acetylated lysine residues on histones and other proteins, thereby tethering the

SWI/SNF complexes to specific genomic loci.[2]

Overview of cis-VZ185 and VZ185
cis-VZ185 is the inactive diastereoisomer of VZ185 and serves as a crucial negative control in

experiments.[5][6] VZ185, on the other hand, is a potent and selective proteolysis-targeting

chimera (PROTAC) degrader of both BRD7 and BRD9.[5][7] As a PROTAC, VZ185 functions

by hijacking the cell's ubiquitin-proteasome system to induce the degradation of its target
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proteins.[8] It achieves this by simultaneously binding to the von Hippel-Lindau (VHL) E3

ubiquitin ligase and either BRD7 or BRD9, leading to their ubiquitination and subsequent

degradation by the proteasome.[7][9]

Quantitative Comparison of Inhibitor Performance
The following tables summarize the quantitative data for VZ185 and other prominent

BRD7/BRD9 inhibitors, providing a clear comparison of their binding affinities, degradation

potency, and cellular activity.

Table 1: Binding Affinity and Degradation Potency of BRD7/BRD9 Degraders

Compoun
d

Target
DC50
(nM)

Dmax (%) Cell Line
Assay
Type

Referenc
e

VZ185 BRD9 1.8 >95 RI-1
Western

Blot
[5]

BRD7 4.5 >95 RI-1
Western

Blot
[5]

HiBiT-

BRD9
4.0 - HEK293 NanoBRET [10]

HiBiT-

BRD7
34.5 - HEK293 NanoBRET [10]

BRD9 2-8 -
EOL-1, A-

204

Degradatio

n Analysis
[8][9]

dBRD9 BRD9 - - - - [3]

BRD7 - - - - [3]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Binding Affinity of BRD7/BRD9 Inhibitors
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Compound Target Kd (nM) Assay Type Reference

LP99 BRD9 99

Isothermal

Titration

Calorimetry (ITC)

[1]

BRD7 909

Isothermal

Titration

Calorimetry (ITC)

[1]

I-BRD9 BRD9 - - [9]

BI-7273 BRD9 - - [3]

BI-9564 BRD9 - - [9]

TG003 BRD9 16,000

Isothermal

Titration

Calorimetry (ITC)

[3]

BRD7 4,000

Isothermal

Titration

Calorimetry (ITC)

[3]

Kd: Dissociation constant.

Table 3: Cellular Activity of BRD7/BRD9 Inhibitors and Degraders

Compound Cell Line EC50 (nM) Assay Type Reference

VZ185 EOL-1 3.4 CellTiter-Glo [11][12]

A-204 39.8 CellTiter-Glo [10][11]

dBRD9 EOL-1 5 Cell Viability [12]

A-204 90 Cell Viability [12]

BI-7273 EOL-1 90-340 Cell Viability [12]

BI-9564 EOL-1 370-3550 Cell Viability [12]
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EC50: Half-maximal effective concentration.

Mechanism of Action: VZ185 as a PROTAC Degrader
VZ185 exemplifies the targeted protein degradation strategy. Its bifunctional nature allows it to

act as a molecular bridge between the VHL E3 ligase and the target proteins, BRD7 or BRD9.

This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for

destruction by the proteasome. The inactive cis-VZ185, which cannot bind to VHL, fails to

induce degradation, highlighting the specific mechanism of action.[6][9]

PROTAC-mediated Degradation
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Mechanism of VZ185-induced degradation of BRD7/BRD9.

BRD7/BRD9 Signaling Pathways
BRD7 and BRD9, as components of the PBAF and ncBAF complexes respectively, are

involved in the regulation of various signaling pathways critical for cellular processes.

Dysregulation of these pathways is a hallmark of many cancers. For instance, BRD7 has been

shown to interact with and regulate the activity of the tumor suppressor p53 and can influence

the Wnt/β-catenin signaling pathway.[4][13]
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BRD7/BRD9 in Chromatin Remodeling and Signaling
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Role of BRD7 and BRD9 in gene regulation.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

BRD7/BRD9 inhibitors and degraders.

Isothermal Titration Calorimetry (ITC)
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ITC is utilized to directly measure the binding affinity (Kd) between an inhibitor and its target

protein.

Preparation: Purified BRD7 or BRD9 bromodomain and the inhibitor are prepared in the

same buffer.

Titration: A solution of the inhibitor is titrated into a solution containing the bromodomain at a

constant temperature.

Measurement: The heat released or absorbed during the binding event is measured.

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation

constant (Kd), stoichiometry, and thermodynamic parameters.[3]

Western Blotting for Protein Degradation
This technique is used to quantify the reduction in BRD7 and BRD9 protein levels following

treatment with a degrader like VZ185.

Cell Treatment: Cells are treated with various concentrations of the degrader or a vehicle

control for a specified time.

Lysis: Cells are lysed to extract total protein.

SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide

gel electrophoresis and then transferred to a membrane.

Antibody Incubation: The membrane is incubated with primary antibodies specific for BRD7,

BRD9, and a loading control (e.g., β-actin).

Detection: A secondary antibody conjugated to a detection enzyme is added, and the protein

bands are visualized and quantified.[12]

NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to measure the engagement of a compound with

its target protein.
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Cell Line Generation: A cell line is engineered to express the target protein (BRD7 or BRD9)

fused to a NanoLuc® luciferase.

Tracer Addition: A fluorescent tracer that binds to the target protein is added to the cells.

Compound Treatment: The cells are then treated with the test compound (inhibitor or

degrader).

BRET Measurement: If the compound binds to the target, it displaces the tracer, leading to a

decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the

luciferase and the tracer. The IC50 value, representing the concentration of the compound

that displaces 50% of the tracer, is then determined.[9]

Experimental Workflow for Inhibitor Characterization
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Workflow for characterizing BRD7/BRD9 inhibitors.
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Selectivity of VZ185
A key advantage of VZ185 is its high selectivity for BRD7 and BRD9. Proteomic studies have

shown that treatment with VZ185 leads to the significant downregulation of only BRD7 and

BRD9 out of thousands of quantified proteins.[5] The levels of other bromodomain-containing

proteins and other subunits of the BAF/PBAF complexes remained unaffected.[5][6] This high

selectivity minimizes off-target effects, making VZ185 a valuable tool for specifically probing the

functions of BRD7 and BRD9.

Conclusion
The development of potent and selective inhibitors and degraders for BRD7 and BRD9 has

provided the research community with powerful tools to investigate their biological roles and

therapeutic potential. VZ185 stands out as a highly effective and selective PROTAC degrader

of both BRD7 and BRD9, offering a distinct mechanism of action compared to traditional small

molecule inhibitors. Its inactive counterpart, cis-VZ185, is an essential control for validating the

specific on-target effects of VZ185. The comparative data presented in this guide, along with

the outlined experimental protocols, will aid researchers in selecting the most appropriate

chemical probes for their studies and in the continued development of novel therapeutics

targeting the SWI/SNF complexes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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